molecular formula C19H19N3O4S B5997550 N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide

N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide

Cat. No.: B5997550
M. Wt: 385.4 g/mol
InChI Key: BPKUAHDJSGJWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one ring substituted with acetamide and methoxyphenyl groups. The (2E)-configuration of the imino group and the presence of dual 4-methoxyphenyl substituents distinguish it from related compounds. Thiazolidinones are known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound’s structure combines a conjugated imino-thiazolidinone system with electron-donating methoxy groups, which may enhance its pharmacokinetic properties compared to simpler analogs .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-25-14-7-3-12(4-8-14)20-17(23)11-16-18(24)22-19(27-16)21-13-5-9-15(26-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKUAHDJSGJWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide, with the molecular formula C19H19N3O4S and a molar mass of 385.44 g/mol, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antibacterial and antibiofilm properties.

PropertyValue
Molecular FormulaC19H19N3O4S
Molar Mass385.44 g/mol
CAS Number444713-31-9
PurityTypically ≥ 95%

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazolidin-4-one derivatives, including this compound. In a study examining various thiazolidin derivatives, compounds with similar structures demonstrated significant inhibition against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.

Case Study: Antibacterial Efficacy

In vitro testing revealed that derivatives with methoxy groups exhibited enhanced activity against S. aureus, with minimal inhibitory concentrations (MICs) reported as low as 0.5 µg/mL for certain analogs . This suggests that the presence of methoxy substituents may play a crucial role in enhancing the antibacterial efficacy of these compounds.

Antibiofilm Activity

Biofilm formation by bacteria presents significant challenges in clinical settings, making antibiofilm agents critical in infection control. The compound this compound has shown promising results in inhibiting biofilm formation.

Research Findings

  • Inhibition Rates : In studies involving biofilm-forming strains such as P. aeruginosa, certain thiazolidin derivatives demonstrated over 50% reduction in biofilm formation at concentrations corresponding to their MICs .
  • Mechanism of Action : The antibiofilm activity is believed to be linked to the structural features of the compounds, particularly the presence of electron-withdrawing groups which enhance their ability to disrupt biofilm matrix integrity .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the thiazolidin framework can significantly impact biological activity. For instance:

  • Methoxy Substituents : Compounds with methoxy groups showed superior antibacterial and antibiofilm activity compared to those without.
  • Functional Group Variations : Alterations in functional groups on the benzene rings were correlated with changes in MIC values and biofilm inhibition rates .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in the Thiazolidinone Core

The following table highlights key structural differences between the target compound and analogs:

Compound Name Thiazolidinone Substituents Aryl Group Modifications Biological Activity Reference
Target Compound (2E)-Imino, 4-oxo, 5-yl-acetamide Dual 4-methoxyphenyl groups Under investigation (predicted antimicrobial/antidiabetic)
N-(4-Ethoxyphenyl)-2-imino-4-oxo-thiazolidineacetamide 2-Imino, 4-oxo 4-Ethoxyphenyl (vs. methoxy) Improved metabolic stability in rodent models
N-(4-Chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-thiazolidin-3-yl]acetamide 2-Sulfanylidene, 4-oxo 4-Chlorophenyl, thiophene linkage Anticancer activity (IC₅₀ = 8.2 µM against HT-29)
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-substituted acetamide 2,4-Dioxo, conjugated ylidene Variable aryl substitutions (e.g., nitro, methoxy) Hypoglycemic activity (EC₅₀ = 0.8 µM in vitro)

Key Observations :

  • Electron-Donating vs.
Pharmacological Comparisons
  • Anticancer Activity : Derivatives with sulfonyl or thiophene moieties (e.g., ) exhibit stronger cytotoxicity than the target compound, likely due to enhanced electrophilic reactivity. However, methoxyphenyl analogs (e.g., ) show selectivity for hormone-dependent cancers (e.g., MCF-7).
  • Antidiabetic Potential: The 2,4-dioxothiazolidin-ylidene scaffold in demonstrates superior PPAR-γ agonism (a key antidiabetic target) compared to the mono-oxo system in the target compound.

Q & A

Q. Q1: How can researchers confirm the structural integrity of N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^13C-NMR to verify methoxyphenyl substituents, imine (C=N), and thiazolidinone carbonyl groups. For example, the (2E)-configuration of the imine bond can be confirmed via coupling constants in 1H^1H-NMR .
  • IR Spectroscopy : Identify characteristic peaks for C=O (1680–1720 cm1^{-1}) and C=N (1600–1640 cm1^{-1}) stretching vibrations .
  • Mass Spectrometry : Confirm molecular weight using high-resolution MS (HRMS) to match the theoretical mass of 431.510 g/mol .

Q. Q2: What synthetic routes are commonly used to prepare this compound, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves:

Formation of N-(4-methoxyphenyl)acetamide : React 4-methoxyaniline with acetic anhydride under reflux .

Oximation : Treat the intermediate with hydroxylamine hydrochloride in a basic medium (e.g., sodium acetate) to introduce the hydroxyimino group .

Cyclization : Use thioglycolic acid or derivatives to form the thiazolidinone ring, with strict control of temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) to avoid side reactions .
Optimization Strategies :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to enhance final product purity .

Q. Q3: What analytical techniques are critical for assessing purity and stability during storage?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition temperature >200°C indicates suitability for long-term storage) .
  • Accelerated Stability Studies : Store samples at 40°C/75% relative humidity for 6 months, with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. Q4: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in activity (e.g., antimicrobial vs. anticancer effects) may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC for antimicrobial testing; MTT assays for cytotoxicity) across labs .
  • Structural Confirmation : Re-evaluate compound purity via 1H^1H-NMR and HRMS to rule out batch-specific impurities .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like EGFR or COX-2, correlating with experimental IC50_{50} values .

Q. Q5: What strategies can be employed to design derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the methoxyphenyl group with trifluoromethoxy or ethoxy groups to improve metabolic stability .
  • Prodrug Design : Introduce ester or amide prodrug moieties at the acetamide group to enhance solubility and oral bioavailability .
  • SAR Studies : Systematically modify the thiazolidinone ring (e.g., replace sulfur with selenium) and evaluate effects on logP and plasma protein binding via HPLC-derived retention times .

Q. Q6: How can researchers investigate the mechanism of action for observed hypoglycemic activity?

Methodological Answer:

  • In Vitro Assays : Measure PPAR-γ agonism using reporter gene assays (e.g., transfected HEK293 cells) .
  • Animal Models : Administer the compound (10–50 mg/kg) to streptozotocin-induced diabetic rats and monitor blood glucose levels over 24 hours .
  • Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions with kinases or receptors .

Q. Q7: What experimental approaches are recommended to analyze stability under physiological conditions?

Methodological Answer:

  • Simulated Gastric Fluid (SGF) : Incubate the compound in 0.1 N HCl (pH 1.2) at 37°C for 2 hours, followed by HPLC analysis to assess degradation .
  • Plasma Stability Assays : Mix with rat plasma (1:9 v/v) at 37°C, centrifuge at intervals, and quantify parent compound via LC-MS/MS .
  • Photostability Testing : Expose to UV light (320–400 nm) for 48 hours and monitor changes in UV-Vis spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.